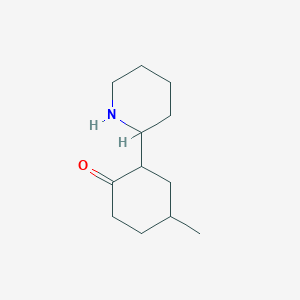
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their biological activity and presence in various pharmaceuticals .
Preparation Methods
The synthesis of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method proposed by Mykhailiuk et al., which involves obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, followed by reduction .
Chemical Reactions Analysis
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .
Scientific Research Applications
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceutical compounds. In biology and medicine, its structural similarity to compounds that interact with neural receptors makes it of interest in neuroscience research. It can be used as a scaffold for developing molecules that modulate neurotransmitter systems, contributing to the study of brain function and the treatment of neurological disorders. Additionally, it has applications in material science as a building block for the synthesis of polymers or as a modifying agent to alter the properties of materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.
Comparison with Similar Compounds
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol . While both compounds contain the piperidine moiety, their unique substituents and structural differences result in distinct chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and material science. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a promising scaffold for developing molecules that modulate neurotransmitter systems.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-methyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
JIQFQIJOOKTBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
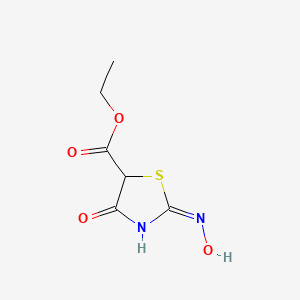
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
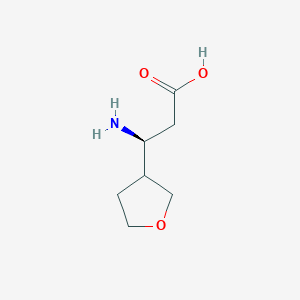
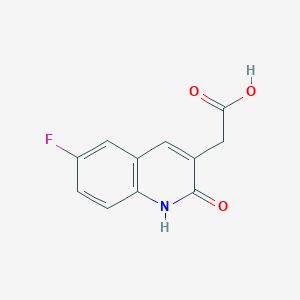
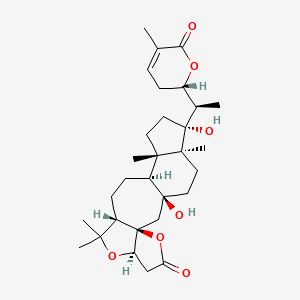
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

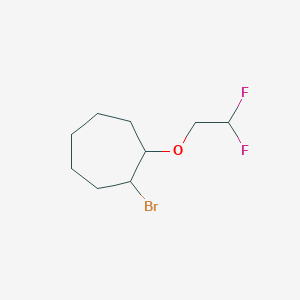

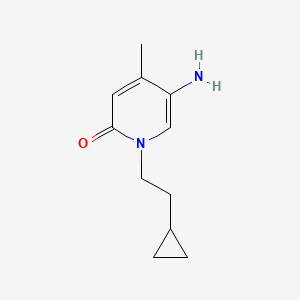
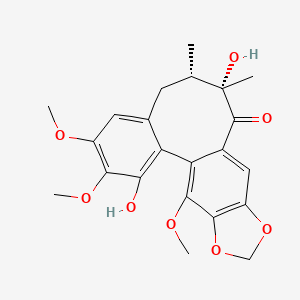
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
